![molecular formula C18H12N2S2 B597197 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine CAS No. 182631-76-1](/img/structure/B597197.png)
5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
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Description
5,5'-Di(thiophen-2-yl)-2,2'-bipyridine, also known as DTBP, is a heterocyclic aromatic compound with two pyridine rings and two thiophene rings connected via a methylene bridge. It is a widely studied organosulfur compound due to its unique physical and chemical properties. DTBP has been used in a variety of applications, ranging from organic synthesis to biomedical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTBP.
Scientific Research Applications
Organic Solar Cells
“5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” has been used in the development of organic solar cells (OSCs). In a study, it was used in the active layer of OSCs, composed of a bulk heterojunction of conjugated polymer based on indacenodithieno [3,2-b]thiophene and 5,5′-di (thiophen-2-yl)-2,2′-bithiazole PIDTT-DTBTz as a donor and [6,6]-phenyl-C71-butyric acid methyl ester (PC 71 BM) as an acceptor . The power conversion efficiency (PCE) of the reference device was improved by 22% when 10 wt% colloidal gold nanoparticles were embedded in the ZnO electron transport layer .
Dye Synthesis
This compound has also been used in the synthesis of dyes. Specifically, (E)-5,5′-Di(thiophen-2-yl)-3,3′-bi[thiophen-3(2H)-ylidene]-2,2′-dione (1a), an intense blue dye, has been synthesized using “5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” as a trace by-product . This dye exhibits an attractive “quasi-metallic” golden-bronze lustre, which is rare in molecular crystals and is observed only with the most intense dyes .
Plasmonic Enhancement
The compound has been used in studies related to plasmonic enhancement. In one study, it was used in the active layer of OSCs, where the efficiency in the absorption of light by the active layer was improved by using metal nanoparticles that endow a plasmonic enhancement and light trapping while keeping the device thickness in the order of free charge carriers diffusion length .
Light Trapping
“5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” has been used in studies related to light trapping in OSCs. In one study, it was used in the active layer of OSCs, where the efficiency in the absorption of light by the active layer was improved by using metal nanoparticles that endow a plasmonic enhancement and light trapping while keeping the device thickness in the order of free charge carriers diffusion length .
Charge Collection
The compound has been used in studies related to charge collection in OSCs. In one study, it was used in the active layer of OSCs, where efficient exciton dissociation and charge collection were found to be the reasons for the enhanced short circuit current density .
Exciton Dissociation
“5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” has been used in studies related to exciton dissociation in OSCs. In one study, it was used in the active layer of OSCs, where efficient exciton dissociation and charge collection were found to be the reasons for the enhanced short circuit current density .
properties
IUPAC Name |
5-thiophen-2-yl-2-(5-thiophen-2-ylpyridin-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-17(21-9-1)13-5-7-15(19-11-13)16-8-6-14(12-20-16)18-4-2-10-22-18/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMQCBISODSPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744123 |
Source
|
Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |
CAS RN |
182631-76-1 |
Source
|
Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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